molecular formula C10H7ClN2O2 B3273255 3-Amino-4-chloroquinoline-2-carboxylic acid CAS No. 58401-42-6

3-Amino-4-chloroquinoline-2-carboxylic acid

Cat. No. B3273255
CAS RN: 58401-42-6
M. Wt: 222.63 g/mol
InChI Key: RCUMCSLEJHDTJM-UHFFFAOYSA-N
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Description

3-Amino-4-chloroquinoline-2-carboxylic acid is a nitrogen-containing bicyclic compound with the chemical formula C₁₀H₆ClNO₂. It is also known by other names such as 2-chloroquinoline-3-carboxylic acid. Quinoline derivatives, including this compound, have diverse applications in medicine, food, catalysts, dyes, materials, and electronics. The quinoline nucleus appears in various biological compounds, exhibiting properties such as antimalarial, antimicrobial, antidepressant, and anticancer effects .


Synthesis Analysis

The synthesis of 3-amino-4-chloroquinoline-2-carboxylic acid involves chemical reactions to construct the quinoline ring system. Researchers have explored different approaches to create fused or binary quinoline-cord heterocyclic systems. For example, the reaction of 2-mercaptoquinoline-3-carbaldehyde with malononitrile and thiophenol yields 2-amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of 3-amino-4-chloroquinoline-2-carboxylic acid consists of a quinoline ring with an amino group (NH₂) at position 3 and a chlorine atom (Cl) at position 4. The carboxylic acid group (COOH) is attached to position 2 of the quinoline ring. The arrangement of atoms and functional groups determines its biological activity and interactions .


Chemical Reactions Analysis

Quinolines, including this compound, exhibit important biological activities. They are used extensively in treating urinary tract, respiratory, and bone joint infections, as well as sexually transmitted diseases. The antimicrobial activity of quinoline derivatives depends on substitution on the heterocyclic pyridine ring. Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death .


Physical And Chemical Properties Analysis

  • NMR Spectra : Signals for various carbon and hydrogen atoms in the quinoline ring

properties

IUPAC Name

3-amino-4-chloroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-5-3-1-2-4-6(5)13-9(8(7)12)10(14)15/h1-4H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUMCSLEJHDTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloroquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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